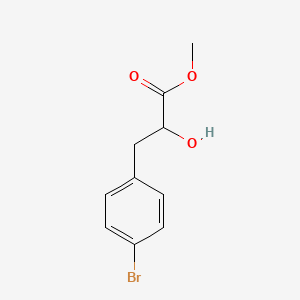

Methyl 3-(4-bromophenyl)-2-hydroxypropanoate

Overview

Description

“Methyl 3-(4-bromophenyl)-2-hydroxypropanoate” is an organic compound. It is also known by other names such as “methyl 3-4-bromophenyl propanoate”, “methyl 3-4-bromophenyl propionate”, and "3-4-bromophenyl propanoic acid methyl ester" . Its molecular formula is C10H11BrO2 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-bromophenyl)-2-hydroxypropanoate” can be represented by the SMILES notation "COC(=O)CCC1=CC=C(Br)C=C1" . This notation provides a way to represent the structure using ASCII strings.

Physical And Chemical Properties Analysis

“Methyl 3-(4-bromophenyl)-2-hydroxypropanoate” is a solid at room temperature . Its molecular weight is 243.1 g/mol .

Scientific Research Applications

- Introduction : Liquid crystals exhibit a fascinating state of matter with anisotropic molecular shapes. They find applications in liquid crystal displays (LCDs) and other technologies .

- Role of Methyl 3-(4-bromophenyl)-2-hydroxypropanoate : This compound serves as a key intermediate in the synthesis of heterocyclic liquid crystals. It contributes to the design of comb-shaped methacrylate oligomers and main-chain liquid crystal polymers (MCLCPs) .

- Mesophases : The synthesized liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

- Methacrylate Oligomers : Methyl 3-(4-bromophenyl)-2-hydroxypropanoate is used to create methacrylate oligomers via free radical polymerization. These oligomers have liquid crystalline behavior .

- Main-Chain Liquid Crystal Polymers (MCLCPs) : A Mizoroki–Heck polymerization process yields MCLCPs using this compound as a building block .

- Functional Diversity : Isoxazolines and isoxazoles, including this compound, offer a wide range of functional structures for practical applications .

- Biological Relevance : While specific applications are not detailed in the literature, the presence of isoxazole rings suggests potential bioactivity .

- Processability : Liquid crystalline polymers (LCPs) derived from this compound are easily processable, allowing for thin film deposition on device substrates .

- Chemical Resistance and Functionality : LCPs compete with ceramics and other plastics for hard materials due to their chemical resistance, low flammability, high modulus, and functionality (e.g., as organic semiconductors) .

- Liquid Crystal Displays (LCDs) : Although not directly mentioned, the study of liquid crystals, including those derived from this compound, contributes to advancements in display technology .

- Organic Semiconductors : LCPs can serve as organic semiconductors, potentially impacting electronic devices .

Liquid Crystalline Materials

Polymer Synthesis

Biological and Pharmaceutical Applications

Materials Science

Technological Innovations

Safety and Hazards

Mechanism of Action

Mode of Action

Compounds with similar structures have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been known to participate in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

properties

IUPAC Name |

methyl 3-(4-bromophenyl)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFPGWXTPDLRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-bromophenyl)-2-hydroxypropanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-6-pyrrolidin-1-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B3129350.png)

![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3129356.png)

![3-[2-(4-fluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B3129360.png)

![3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one](/img/structure/B3129362.png)

![Methyl 5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate](/img/structure/B3129375.png)

![N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide](/img/structure/B3129376.png)

![2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3129397.png)

![[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3129425.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3129432.png)